molecular formula C14H9ClN2O2 B13133614 1,5-Diamino-2-chloro-9,10-anthracenedione CAS No. 6313-43-5

1,5-Diamino-2-chloro-9,10-anthracenedione

Cat. No.: B13133614
CAS No.: 6313-43-5
M. Wt: 272.68 g/mol
InChI Key: AXABXWMNLWJHPD-UHFFFAOYSA-N
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Description

1,5-Diamino-2-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of amino groups at the 1 and 5 positions, a chlorine atom at the 2 position, and a quinone structure at the 9 and 10 positions. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diamino-2-chloroanthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production of 1,5-diamino-2-chloroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Diamino-2-chloroanthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-diamino-2-chloroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular components. These actions contribute to its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
  • 1,8-Diaminoanthraquinone
  • 2-Chloroanthraquinone

Uniqueness

1,5-Diamino-2-chloroanthracene-9,10-dione is unique due to the specific arrangement of amino and chlorine groups, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits unique fluorescence properties and potential therapeutic applications .

Properties

CAS No.

6313-43-5

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

1,5-diamino-2-chloroanthracene-9,10-dione

InChI

InChI=1S/C14H9ClN2O2/c15-8-5-4-7-11(12(8)17)14(19)6-2-1-3-9(16)10(6)13(7)18/h1-5H,16-17H2

InChI Key

AXABXWMNLWJHPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)N

Origin of Product

United States

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